

Spirotryprostatin A: A Comprehensive Technical Guide to its Isolation and Characterization

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Compound of Interest

Compound Name: *spirotryprostatin A*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the isolation and characterization of **spirotryprostatin A**, a potent antimitotic natural product. This document outlines the experimental protocols for its fermentation, extraction, and purification from the fungus *Aspergillus fumigatus*, and presents its comprehensive physicochemical and spectroscopic data.

Introduction

Spirotryprostatin A is a fascinating indole alkaloid belonging to the diketopiperazine class of natural products.^{[1][2]} First isolated from the fungus *Aspergillus fumigatus*, it has garnered significant attention within the scientific community due to its unique spirocyclic architecture and its notable biological activity as a mammalian cell cycle inhibitor.^{[2][3]} This guide serves as a technical resource for researchers interested in the natural product chemistry and pharmacological potential of **spirotryprostatin A**.

Isolation from *Aspergillus fumigatus*

The isolation of **spirotryprostatin A** is a multi-step process involving fermentation of the producing organism, followed by extraction and chromatographic purification of the target compound. The following protocols are based on the seminal work by Cui, Kakeya, and Osada (1996).

Fermentation Protocol

The production of **spirotryprostatin A** is achieved through the cultivation of *Aspergillus fumigatus* BM939.

- Producing Organism: *Aspergillus fumigatus* BM939
- Fermentation Medium: Maltose (2.0%), Polypeptone (0.5%), and Yeast Extract (0.1%) in deionized water.
- Culture Conditions:
 - Seed Culture: A loopful of the fungal strain is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of the fermentation medium. The flask is incubated on a rotary shaker at 28°C for 3 days.
 - Production Culture: The seed culture (2 ml) is transferred to a 500-ml Erlenmeyer flask containing 100 ml of the same medium. The production culture is incubated on a rotary shaker at 28°C for 4 days.

Extraction and Purification Protocol

Following fermentation, the fungal broth is processed to extract and purify **spirotryprostatin A**.

- Harvesting and Initial Extraction: The culture broth (20 liters) is separated into mycelia and filtrate by filtration. The mycelia are extracted with acetone. The acetone extract is concentrated under reduced pressure to an aqueous solution and then combined with the culture filtrate.
- Solvent Partitioning: The combined aqueous solution is extracted three times with an equal volume of ethyl acetate.
- Crude Extract Preparation: The ethyl acetate layers are combined and concentrated under reduced pressure to yield a crude extract (approximately 10 g).
- Silica Gel Column Chromatography:
 - The crude extract is applied to a silica gel column (Wako gel C-200, 200 g).

- The column is eluted with a stepwise gradient of chloroform and methanol.
- Fractions are collected and analyzed by thin-layer chromatography (TLC).
- Preparative Thin-Layer Chromatography (TLC):
 - Fractions containing **spirotryprostatin A** are further purified by preparative TLC on silica gel 60 F254 plates.
 - The developing solvent is a mixture of chloroform and acetone (9:1, v/v).
- High-Performance Liquid Chromatography (HPLC):
 - Final purification is achieved by preparative HPLC.
 - Column: A reverse-phase column (e.g., ODS).
 - Mobile Phase: A suitable gradient of methanol in water.
 - The eluate is monitored by UV detection, and the fraction corresponding to **spirotryprostatin A** is collected.

Physicochemical and Spectroscopic Characterization

The structural elucidation of **spirotryprostatin A** is accomplished through a combination of physicochemical measurements and spectroscopic analysis.[4]

General Properties

Property	Value
Appearance	Colorless Needles
Molecular Formula	C ₂₂ H ₂₅ N ₃ O ₄
Molecular Weight	395.50 g/mol
Monoisotopic Mass	395.18450629 Da
Melting Point	268-270 °C
Optical Rotation	[α] _D ²⁶ = -34.0° (c 0.5, CHCl ₃)
UV (Methanol) λ _{max} (ε)	225 (35,000), 280 (6,000), 298 (4,500) nm
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5]

Spectroscopic Data

The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for **spirotryprostatin A**, which are critical for its structural confirmation.

¹H NMR Data (in CDCl₃)

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
H-4	6.86	d	8.1
H-5	7.68	d	8.1
H-7	6.15	s	
H-3'a	3.44	pseudo-t	8.3
H-6'a	3.41	d	7.7
H-3'	4.30	m	
N(2')-H	4.20	br s	
C6-CH ₃	2.37	s	
NCH ₃	2.83	s	
CHCH ₃	1.23	d	6.0
N(3)-H	10.86	br s	

Note: Some proton assignments from a synthetic derivative are included for completeness and may require confirmation for the natural product.[6]

¹³C NMR Data (in CDCl₃)

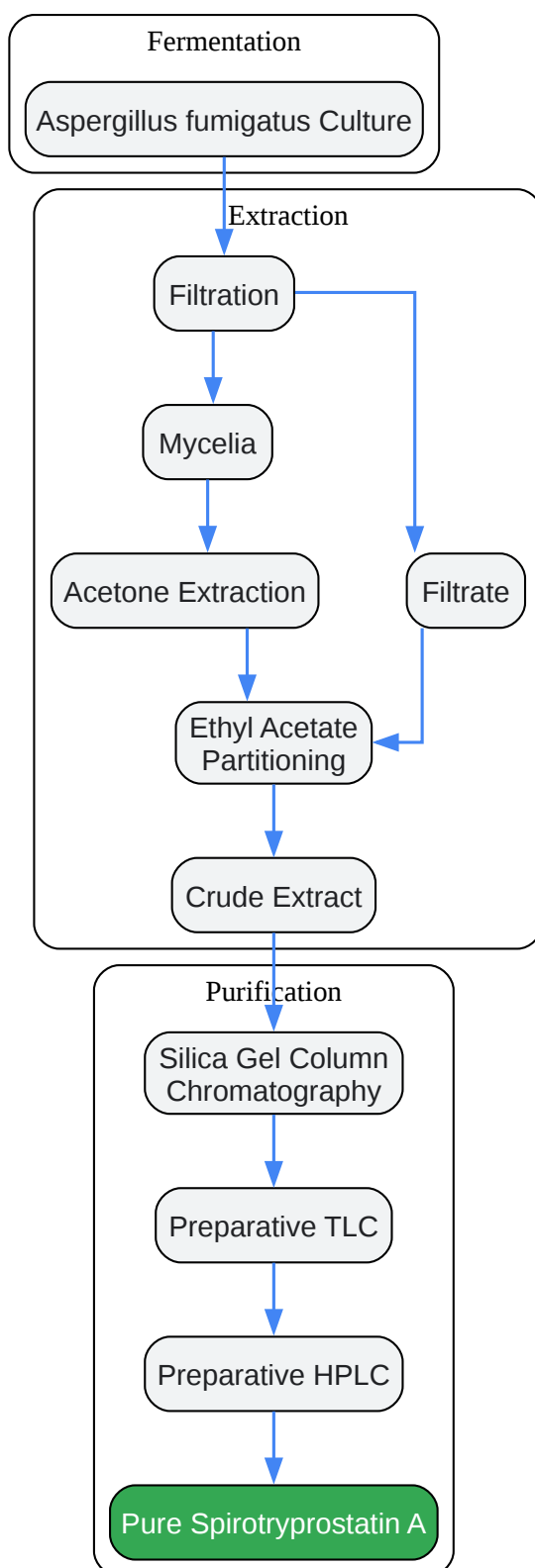
Carbon Assignment	Chemical Shift (δ) ppm
C-2	175.5
C-3	75.5
C-3a	131.0
C-4	109.5
C-5	122.0
C-6	155.0
C-7	98.0
C-7a	138.0
C-1'	168.0
C-3'	60.7
C-4'	165.5
C-5a'	57.5
C-8'	29.5
C-9'	22.5
C-10'	45.0
C-11'	125.0
C-12'	135.0
C-13'	25.8
C-14'	18.2
6-OCH ₃	55.8

Note: The provided ¹³C NMR data is based on the original isolation paper and may have been recorded on lower field instruments. More detailed assignments can be found in subsequent total synthesis publications.

Visualizing the Process and Structure

Isolation Workflow

The following diagram illustrates the key steps in the isolation and purification of **spirotryprostatin A** from *Aspergillus fumigatus*.

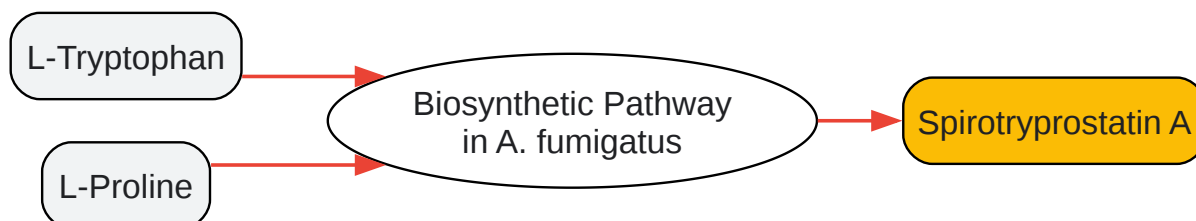


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Caption: Workflow for the isolation of **spirotryprostatin A**.

Biosynthetic Relationship

Spirotryprostatin A is biosynthetically derived from the amino acids L-tryptophan and L-proline. The following diagram illustrates this fundamental relationship.



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Caption: Biosynthetic precursors of **spirotryprostatin A**.

Biological Activity

Spirotryprostatin A exhibits significant biological activity as an inhibitor of the mammalian cell cycle. Specifically, it has been shown to arrest cell cycle progression at the G2/M phase. This property makes it a compound of interest for cancer research and drug development. The antimitotic activity is a key characteristic that has driven further investigation into its mechanism of action and the synthesis of structural analogs.^{[2][5]}

Conclusion

This technical guide has provided a comprehensive overview of the isolation and characterization of the natural product **spirotryprostatin A**. The detailed protocols for fermentation, extraction, and purification, along with the tabulated physicochemical and spectroscopic data, offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery. The unique structure and potent biological activity of **spirotryprostatin A** continue to make it a compelling target for further scientific investigation.

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